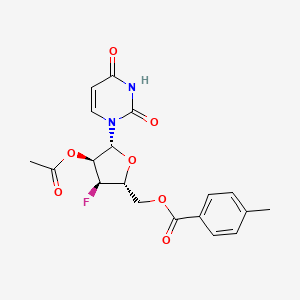

2'-O-Methyl-5-Iodo-Uridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C19H19FN2O7 |

|---|---|

Molecular Weight |

406.4 g/mol |

IUPAC Name |

[(2R,3R,4S,5R)-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)-3-fluorooxolan-2-yl]methyl 4-methylbenzoate |

InChI |

InChI=1S/C19H19FN2O7/c1-10-3-5-12(6-4-10)18(25)27-9-13-15(20)16(28-11(2)23)17(29-13)22-8-7-14(24)21-19(22)26/h3-8,13,15-17H,9H2,1-2H3,(H,21,24,26)/t13-,15-,16-,17-/m1/s1 |

InChI Key |

JCBWIQMADDCAIC-MWQQHZPXSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)OC(=O)C)F |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)OC(=O)C)F |

Origin of Product |

United States |

Methodological & Application

Application Notes and Protocols for In Vivo RNA Metabolic Labeling Using 2'-O-Methyl-5-Iodo-Uridine

Disclaimer: The following application notes and protocols are a proposed framework for the use of 2'-O-Methyl-5-Iodo-Uridine (2'-O-Me-5-IU) for in vivo RNA metabolic labeling. As of the date of this document, there is a lack of specific published data on the in vivo application of this particular compound for RNA labeling. Therefore, the methodologies described below are extrapolated from established protocols for similar uridine analogs, such as 5-ethynyluridine (EU) and 5-bromouridine (BrU).[1][2][3] Significant experimental validation is required to determine the optimal conditions, efficacy, and potential toxicity of 2'-O-Me-5-IU for in vivo use.

Introduction

Metabolic labeling of newly transcribed RNA is a powerful technique to study the dynamics of gene expression, including RNA synthesis, processing, and turnover. This is achieved by introducing a modified nucleoside analog that is incorporated into nascent RNA transcripts by cellular RNA polymerases. This compound is a modified nucleoside with potential for use as an RNA metabolic label. The 2'-O-methyl group is a common natural modification in RNA that can enhance stability, while the 5-iodo group can serve as a handle for subsequent detection or enrichment.[4] This document provides a hypothetical guide for researchers, scientists, and drug development professionals on the potential application of 2'-O-Me-5-IU for in vivo RNA metabolic labeling.

Principle of the Method

The proposed method is based on the premise that exogenously supplied 2'-O-Me-5-IU will be taken up by cells in vivo and subsequently phosphorylated by cellular kinases to its triphosphate form. This triphosphate analog would then be utilized by RNA polymerases as a substrate in place of uridine triphosphate (UTP) during transcription, leading to its incorporation into newly synthesized RNA. The presence of the iodine atom on the uracil base would then allow for the specific detection or isolation of the labeled RNA population.

Data Presentation

Due to the absence of experimental data for 2'-O-Me-5-IU, the following tables present a template for the types of quantitative data that should be collected during the validation of this compound. Data from studies using similar analogs are provided for context where available.

Table 1: Proposed In Vivo Administration Parameters for 2'-O-Me-5-IU in a Mouse Model

| Parameter | Proposed Range | Rationale / Reference (Analog) |

| Animal Model | Mouse (e.g., C57BL/6) | Commonly used for in vivo studies. |

| Administration Route | Intraperitoneal (IP) injection | Common route for systemic delivery of nucleoside analogs.[5] |

| Vehicle | DMSO, Saline | Depends on the solubility of 2'-O-Me-5-IU.[5] |

| Dosage | 10 - 100 mg/kg | Dose-response and toxicity studies are essential. This range is a starting point based on other nucleoside analogs. |

| Labeling Duration | 1 - 24 hours | The optimal duration will depend on the research question and the turnover rate of the RNA of interest.[6] |

Table 2: Hypothetical Labeling Efficiency and Toxicity Profile of 2'-O-Me-5-IU

| Metric | Target Value | Method of Assessment | Reference (Analog) |

| RNA Incorporation Rate | > 0.1% of total Uridine | LC-MS/MS analysis of digested RNA | 5-vinyluridine incorporation was found to be around 0.1% in vivo.[5] |

| Cellular Toxicity (LD50) | To be determined | Standard toxicology studies | Toxicity is a known concern with halogenated nucleosides like 5-fluorouracil.[7][8] |

| Effect on Transcription | Minimal perturbation | RNA-Seq analysis of labeled vs. unlabeled cells | 5-ethynyluridine has been shown to perturb nuclear RNA metabolism.[6][9] |

| Animal Health Monitoring | No significant weight loss or adverse effects | Daily monitoring of animal weight and behavior | Important for any in vivo study.[7] |

Experimental Protocols

The following are detailed, yet hypothetical, protocols for the use of 2'-O-Me-5-IU in in vivo RNA metabolic labeling. These protocols require extensive optimization and validation.

Protocol 1: In Vivo Administration of this compound in Mice

-

Preparation of 2'-O-Me-5-IU Solution:

-

Determine the solubility of 2'-O-Me-5-IU in biocompatible solvents such as DMSO or saline.

-

Prepare a stock solution at a concentration suitable for injection. For example, if using DMSO, prepare a high-concentration stock and dilute it in sterile saline just before use to minimize DMSO toxicity.

-

The final injection volume should be appropriate for the size of the animal (e.g., 100-200 µL for a mouse).

-

-

Animal Handling and Injection:

-

Acclimatize mice to the experimental conditions.

-

Calculate the required dose of 2'-O-Me-5-IU based on the animal's body weight.

-

Administer the 2'-O-Me-5-IU solution via intraperitoneal (IP) injection using a sterile syringe and needle.

-

A control group of animals should be injected with the vehicle alone.

-

-

Labeling Period:

-

House the animals under standard conditions for the desired labeling period (e.g., 1, 4, 12, or 24 hours).

-

Monitor the animals for any signs of distress or toxicity.

-

-

Tissue Harvest:

-

At the end of the labeling period, euthanize the animals using an approved method.

-

Dissect the tissues of interest (e.g., liver, spleen, tumor) and immediately snap-freeze them in liquid nitrogen or place them in an RNA stabilization solution to prevent RNA degradation.[10]

-

Store the tissues at -80°C until RNA extraction.

-

Protocol 2: Isolation of Total RNA from Tissues

-

Tissue Homogenization:

-

RNA Extraction:

-

Follow a standard RNA extraction protocol, such as the phenol-chloroform method or a column-based RNA purification kit.[12]

-

Perform a phase separation by adding chloroform and centrifuging.

-

Precipitate the RNA from the aqueous phase using isopropanol.

-

Wash the RNA pellet with 75% ethanol to remove salts and other impurities.

-

Air-dry the pellet and resuspend it in RNase-free water.

-

-

RNA Quality Control:

-

Assess the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.

-

Evaluate the integrity of the RNA by running an aliquot on a denaturing agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

-

Protocol 3: Detection and Enrichment of 2'-O-Me-5-IU Labeled RNA (Hypothetical)

Method A: Immunoprecipitation (IP)-based Enrichment

This method assumes the availability of a specific antibody that recognizes 5-iodouridine.

-

Antibody Conjugation to Beads:

-

Couple an anti-5-iodouridine antibody to magnetic beads (e.g., Protein A/G beads) according to the manufacturer's instructions.

-

-

RNA Fragmentation:

-

Fragment the total RNA to a suitable size range (e.g., 100-500 nucleotides) using chemical or enzymatic methods. This can improve the efficiency of immunoprecipitation.

-

-

Immunoprecipitation:

-

Incubate the fragmented RNA with the antibody-conjugated beads in an appropriate binding buffer.

-

Wash the beads several times to remove non-specifically bound RNA.

-

-

Elution of Labeled RNA:

-

Elute the captured RNA from the beads using a suitable elution buffer (e.g., a high-salt buffer or a competitive nucleoside).

-

-

Downstream Analysis:

-

The enriched RNA can be used for downstream applications such as RT-qPCR, microarray analysis, or next-generation sequencing.

-

Method B: Chemical-based Enrichment (Palladium-Catalyzed Cross-Coupling)

This method is based on the potential for Sonogashira or similar cross-coupling reactions on the iodo-uridine base.

-

Biotinylation of Labeled RNA:

-

Develop a protocol for the palladium-catalyzed coupling of a biotin-alkyne or a similar biotinylated probe to the 5-iodo group on the incorporated uridine. This would require significant optimization to ensure RNA integrity.

-

-

Affinity Purification:

-

Incubate the biotinylated RNA with streptavidin-coated magnetic beads.

-

Wash the beads to remove non-biotinylated RNA.

-

-

Elution and Analysis:

-

Elute the captured RNA and proceed with downstream analysis as described above.

-

Visualization of Workflows and Pathways

Caption: Proposed experimental workflow for in vivo RNA metabolic labeling.

Caption: Proposed metabolic activation and incorporation pathway.

References

- 1. Exploring RNA transcription and turnover in vivo by using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic labeling of RNA using multiple ribonucleoside analogs enables the simultaneous evaluation of RNA synthesis and degradation rates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. atwoodlab.com [atwoodlab.com]

- 6. biorxiv.org [biorxiv.org]

- 7. A Rodent Model of Human-Dose-Equivalent 5-Fluorouracil: Toxicity in the Liver, Kidneys, and Lungs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preparation and Evaluation of Animal Models of Cardiotoxicity in Antineoplastic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. biocompare.com [biocompare.com]

- 11. surgery.pitt.edu [surgery.pitt.edu]

- 12. Isolation of functional RNA from small amounts of different grape and apple tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2'-O-Methyl-5-Iodo-Uridine in RNA X-ray Crystallography

Introduction

A significant hurdle in determining the three-dimensional structure of RNA molecules by X-ray crystallography is the "phase problem." While diffraction patterns provide the intensities of X-ray waves scattered by a crystal, the phase information is lost. To reconstruct the electron density map and ultimately the molecular structure, this phase information must be retrieved. One of the most powerful methods for de novo phase determination is the use of heavy-atom derivatives.[1]

2'-O-Methyl-5-Iodo-Uridine is a synthetically modified ribonucleotide that serves as an excellent tool for this purpose. The covalently attached iodine atom at the 5-position of the uracil base is a strong anomalous scatterer, facilitating phase determination through techniques like Single-wavelength Anomalous Dispersion (SAD).[1][2][3] Furthermore, the 2'-O-Methyl group on the ribose sugar confers nuclease resistance to the RNA, enhancing its stability during the often lengthy processes of purification and crystallization.[4][5]

These application notes provide an overview of the use of this compound in RNA crystallography, along with detailed protocols for its incorporation and use in structure determination.

Application Notes

Principle of Operation

The utility of this compound in RNA crystallography is twofold:

-

Anomalous Scattering for Phasing: The iodine atom, with its high atomic number, interacts with X-rays to produce a measurable anomalous scattering signal.[2] This signal, which is the difference in scattering intensity between Bijvoet pairs of reflections, is used in SAD phasing to locate the position of the iodine atoms within the crystal lattice. Once the positions of these heavy atoms are known, they can be used to calculate initial phase estimates for the entire RNA molecule, paving the way for structure solution.[6][7]

-

Enhanced RNA Stability: The 2'-O-Methyl modification protects the RNA backbone from cleavage by many common ribonucleases (RNases).[4] This increased chemical stability is a significant advantage, as RNA is notoriously susceptible to degradation. This stability ensures that the RNA remains intact and homogeneous throughout the purification, crystallization, and data collection processes.

Advantages of Site-Specific Iodination

Covalently incorporating an iodine atom at a specific site within the RNA sequence offers several advantages over traditional heavy-atom derivatization methods like crystal soaking.

| Feature | This compound Incorporation | Heavy-Atom Soaking |

| Specificity | The heavy atom is at a pre-determined, specific site in the RNA sequence.[6] | Binding sites are often unknown and can be non-specific.[1] |

| Occupancy | Stoichiometric and high-occupancy incorporation of the heavy atom. | Variable and often low occupancy of the heavy atom. |

| Crystal Integrity | The modified RNA is crystallized directly, minimizing crystal damage. | Soaking can cause crystal cracking, deterioration, and loss of diffraction quality.[1] |

| Isomorphism | Generally results in highly isomorphous crystals compared to the native RNA. | Can lead to non-isomorphism, complicating phase determination.[8] |

| RNA Stability | The 2'-O-Methyl group provides inherent nuclease resistance.[4] | No inherent stability is conferred to the RNA molecule. |

Considerations and Limitations

-

RNA Size: The direct chemical synthesis of RNA is generally practical for oligonucleotides up to about 40-60 nucleotides in length.[7][9] For larger RNA molecules, segmental labeling strategies are required.[6][7][9][10]

-

Radiation Damage: Halogenated nucleotides, including 5-iodouridine, can be susceptible to radiation-induced bond cleavage during X-ray data collection.[11][12] This can lead to a decay of the anomalous signal over time. Therefore, data collection strategies should aim to minimize the X-ray dose, for instance, by using cryo-crystallography and collecting data efficiently.[13]

-

Synthesis of Phosphoramidite: The chemical synthesis of the this compound phosphoramidite building block can be complex and challenging.[4] However, these reagents are commercially available.[14]

Experimental Protocols

Protocol 1: Incorporation of this compound into RNA

The method of incorporation depends on the size of the target RNA molecule.

A. Direct Chemical Synthesis (for RNAs < 60 nucleotides)

This method utilizes standard solid-phase phosphoramidite chemistry to build the RNA molecule nucleotide by nucleotide on a solid support.

-

Monomer Preparation: Obtain the 5'-DMT-2'-O-Methyl-5-Iodo-Uridine-3'-CE phosphoramidite. Ensure it is of high purity and handled under anhydrous conditions.

-

Automated RNA Synthesis:

-

Program the DNA/RNA synthesizer with the desired RNA sequence.

-

In the synthesis cycle corresponding to the desired uridine position, use the this compound phosphoramidite instead of the standard uridine phosphoramidite.

-

Use extended coupling times (e.g., 10-15 minutes) for the modified monomer to ensure efficient incorporation, as the 2'-O-Methyl group can add steric bulk.[4]

-

-

Deprotection and Cleavage:

-

Following synthesis, cleave the RNA from the solid support and remove the base and phosphate protecting groups using standard protocols for 2'-O-Methyl RNA. This is typically done using AMA (a mixture of aqueous ammonium hydroxide and aqueous methylamine).

-

The 2'-O-Methyl and 5-Iodo modifications are stable to these deprotection conditions.

-

-

Purification:

-

Purify the full-length, iodinated RNA oligonucleotide using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

-

Confirm the mass of the purified RNA using mass spectrometry to verify the successful incorporation of the iodinated nucleotide.

-

B. Segmental Labeling Strategy (for RNAs > 60 nucleotides)

This "two-piece" or "multi-piece" approach is used for large RNAs where full chemical synthesis is not feasible.[7][9]

-

Design: Strategically divide the target RNA into segments. At least one segment must be small enough for chemical synthesis and contain the desired this compound modification. The remaining larger segment(s) will be produced by in vitro transcription. Choose a break point in a region of the RNA that is not critical for its overall fold.

-

Chemical Synthesis of Iodinated Fragment: Synthesize and purify the small RNA fragment containing this compound as described in Protocol 1A.

-

In Vitro Transcription of Unlabeled Fragment(s):

-

Annealing and Ligation (Optional):

-

Anneal the chemically synthesized, iodinated fragment with the in vitro transcribed fragment(s) by heating the mixture to 65-90°C and then slowly cooling to room temperature in a buffer containing magnesium ions.[15]

-

For many applications, the annealed, non-covalently linked complex is sufficiently stable for crystallization, essentially containing a nick in the backbone.[6]

-

If a contiguous backbone is required, the fragments can be enzymatically ligated using an enzyme like T4 RNA ligase.

-

-

Purification of the Complex: Purify the final annealed complex using native gel electrophoresis or size-exclusion chromatography to separate the correctly formed complex from any unassembled fragments.

Protocol 2: Crystallization of Iodinated RNA

-

RNA Sample Preparation:

-

After purification, dialyze the iodinated RNA into a low-salt buffer (e.g., 10 mM HEPES pH 7.5, 50 mM NaCl).

-

Anneal the RNA by heating to 60-90°C for 2-3 minutes, followed by slow cooling to room temperature to ensure proper folding.[15] Add MgCl₂ to a final concentration of 5-10 mM during the cooling process.

-

Concentrate the RNA to a suitable concentration for crystallization screening (typically 5-15 mg/mL).

-

-

Crystallization Screening:

-

Use sparse matrix screening kits designed for nucleic acids to screen a wide range of crystallization conditions (precipitants, pH, salts, and additives).

-

Set up crystallization trials using sitting-drop or hanging-drop vapor diffusion methods at a constant temperature (e.g., 4°C or 20°C).

-

In many cases, iodinated RNA will crystallize under similar conditions as the native, unmodified RNA.[7][9]

-

-

Crystal Optimization:

-

Once initial crystal hits are identified, optimize the conditions by finely varying the concentrations of the precipitant, salt, and RNA, as well as the pH.

-

Micro-seeding can be employed to improve crystal size and quality.

-

-

Cryo-protection:

-

Before X-ray data collection, crystals must be cryo-protected to prevent ice formation.

-

Soak the crystals in a solution containing the mother liquor supplemented with a cryoprotectant (e.g., 20-30% glycerol, ethylene glycol, or MPD).

-

Flash-cool the cryo-protected crystals in liquid nitrogen.

-

Protocol 3: X-ray Data Collection and SAD Phasing

-

Data Collection:

-

Collect a high-redundancy diffraction dataset at a synchrotron beamline.

-

The X-ray wavelength should be chosen to maximize the anomalous signal (f'') of iodine. While tuning the wavelength to the iodine L-III absorption edge (~2.7 Å) is optimal, data collection using a fixed-wavelength copper anode X-ray source (Cu Kα, λ = 1.5418 Å) is also highly effective, as iodine still has a significant anomalous signal at this energy.[2][3]

-

Collect a complete dataset with high redundancy (>3) to ensure the anomalous signal is measured accurately.[3]

-

-

Data Processing:

-

Process the diffraction data using software such as XDS or HKL2000.

-

Ensure that the anomalous signal is preserved during data reduction by not merging Friedel pairs.

-

-

SAD Phasing and Structure Solution:

-

Use a phasing program (e.g., SHELXD, Phenix.AutoSol, or SOLVE) to locate the iodine heavy-atom substructure from the anomalous differences.

-

Once the iodine sites are found, calculate initial experimental phases.

-

Perform phase improvement through density modification (e.g., solvent flattening) to generate an initial electron density map.

-

If the map is of sufficient quality, build an initial model of the RNA into the electron density using software like Coot.

-

Refine the model against the diffraction data using refinement programs like Phenix.refine or REFMAC5.

-

Quantitative Data Example

The following table provides an example of crystallographic data statistics for a structure solved using 5-iodouridine for SAD phasing. The data is based on the adenine riboswitch aptamer domain (rA71) labeled with two 5-iodouridines.[1]

| Data Collection & Refinement Statistics (Example: U28U31-I-rA71) | |

| Data Collection | |

| Space group | P2₁2₁2₁ |

| Cell dimensions (a, b, c) (Å) | 35.8, 52.8, 79.5 |

| Resolution (Å) | 50.0 - 2.40 (2.49 - 2.40) |

| Rmerge | 0.103 (0.584) |

| I / σI | 10.3 (2.1) |

| Completeness (%) | 99.9 (100.0) |

| Redundancy | 6.7 (6.8) |

| Refinement | |

| No. of reflections | 8116 |

| Rwork / Rfree | 0.228 / 0.265 |

| No. of atoms | 1599 |

| Average B-factor (Ų) | 51.9 |

| R.m.s. deviations | |

| Bond lengths (Å) | 0.004 |

| Bond angles (°) | 0.93 |

Values in parentheses are for the highest-resolution shell.

References

- 1. Heavy-atom labeling of RNA by PLOR for de novo crystallographic phasing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SAD phasing using iodide ions in a high-throughput structural genomics environment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SAD phasing of a structure based on cocrystallized iodides using an in-house Cu Kalpha X-ray source: effects of data redundancy and completeness on structure solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. glenresearch.com [glenresearch.com]

- 5. mdpi.com [mdpi.com]

- 6. Preparing to download ... [pmc.ncbi.nlm.nih.gov]

- 7. X-ray crystallography of large RNAs: heavy-atom derivatives by RNA engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. X-ray crystallography of large RNAs: heavy-atom derivatives by RNA engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. X-ray crystallography of large RNAs: heavy-atom derivatives by RNA engineering. | Sigma-Aldrich [sigmaaldrich.com]

- 11. glenresearch.com [glenresearch.com]

- 12. A fast selenium derivatization strategy for crystallization and phasing of RNA structures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. glenresearch.com [glenresearch.com]

- 15. doudnalab.org [doudnalab.org]

Application Notes and Protocols: 2'-O-Methyl-5-Iodo-Uridine as a Probe for Studying RNA-Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of RNA-protein interactions is fundamental to understanding cellular processes and the development of novel therapeutics. Modified nucleotides are invaluable tools in this field, offering unique functionalities to probe these complex interactions. 2'-O-Methyl-5-Iodo-Uridine is a synthetically modified ribonucleoside designed to offer a dual advantage for the structural and functional analysis of RNA-protein complexes. This molecule combines the properties of 2'-O-methylation, which confers enzymatic stability and favorable conformational properties to RNA, with the heavy atom and photocrosslinking capabilities of 5-iodouracil. These features make it a powerful probe for a range of biophysical and structural biology techniques.

The 2'-O-methyl group enhances the stability of RNA by providing protection against nuclease degradation and by pre-organizing the ribose sugar into an A-form helix, which is the canonical conformation of RNA helices.[1][2][3] This modification can influence the binding affinity of proteins and stabilize RNA structures for crystallographic or NMR studies.[4] The iodine atom at the 5-position of the uracil base serves two key purposes. Firstly, as a heavy atom, it is useful for phasing in X-ray crystallography, aiding in the determination of three-dimensional structures of RNA-protein complexes.[5][6] Secondly, 5-iodouridine is a highly efficient photo-crosslinker upon exposure to long-wavelength UV light (around 325 nm), allowing for the formation of covalent bonds between the RNA and interacting proteins at the site of modification.[7][8][9] This enables the precise identification of binding sites and the interacting amino acid residues.

These application notes provide an overview of the utility of this compound and detailed protocols for its incorporation into RNA and its use in key experimental techniques to elucidate the intricacies of RNA-protein interactions.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃IN₂O₆ | N/A |

| Molecular Weight | 384.12 g/mol | N/A |

| Modification Type | Dual: Ribose (2'-O-Methyl) and Base (5-Iodo) | N/A |

| Key Features | Nuclease resistance, A-form helix stabilization, Heavy atom for phasing, Photocrosslinking capability | [1][2][5][6][7][8] |

Table 2: Expected Impact of this compound Incorporation on RNA Properties and RNA-Protein Interaction Studies

| Parameter | Effect of 2'-O-Methyl Modification | Effect of 5-Iodo Modification | Combined Effect and Application |

| RNA Stability | Increased resistance to endo- and exonucleases.[1] | Minimal effect on duplex stability. | Enhanced stability of the RNA probe for prolonged experiments. |

| RNA Conformation | Biases ribose pucker towards C3'-endo, stabilizing A-form helices.[1][3] | Minimal perturbation of helical structure. | Structurally homogenous RNA population, beneficial for crystallography and NMR. |

| Protein Binding Affinity (Kd) | Can increase or decrease affinity depending on the specific protein and binding mode.[4] | Generally minimal impact on binding affinity. | Allows for the study of specific protein interactions with a stabilized RNA conformation. |

| X-ray Crystallography | Can improve crystal packing and diffraction quality due to conformational homogeneity. | Provides a heavy atom for solving the phase problem (isomorphous replacement or anomalous scattering).[5][6] | Facilitates the determination of high-resolution 3D structures of RNA-protein complexes. |

| NMR Spectroscopy | Simplifies spectra by reducing conformational heterogeneity. | Can be used to monitor structural changes upon protein binding. | Aids in the structural analysis of RNA-protein complexes in solution. |

| Photocrosslinking | N/A | Enables efficient covalent crosslinking to interacting proteins upon UV irradiation (~325 nm).[7][8] | Allows for the identification of RNA-binding proteins and the precise mapping of binding sites. |

Experimental Protocols

Protocol 1: Incorporation of this compound into RNA via Solid-Phase Synthesis

This protocol outlines the standard phosphoramidite chemistry for synthesizing an RNA oligonucleotide containing a site-specific this compound.

Materials:

-

This compound phosphoramidite

-

Standard A, C, G, and U phosphoramidites (with appropriate 2'-O-protection, e.g., TBDMS or TOM)

-

Controlled Pore Glass (CPG) solid support

-

DNA/RNA synthesizer

-

Reagents for oligonucleotide synthesis: Activator (e.g., 1H-tetrazole), Capping reagents, Oxidizing agent, Deblocking solution (trichloroacetic acid in dichloromethane)

-

Deprotection solution (e.g., AMA: aqueous methylamine/ammonium hydroxide)

-

Desalting columns

-

HPLC system for purification

Methodology:

-

Phosphoramidite Preparation: Synthesize or procure the this compound phosphoramidite. The synthesis generally involves the protection of the 5'-hydroxyl with a dimethoxytrityl (DMT) group and phosphitylation of the 3'-hydroxyl.

-

Automated RNA Synthesis:

-

Program the desired RNA sequence into the DNA/RNA synthesizer.

-

Install the this compound phosphoramidite on a designated port of the synthesizer.

-

Initiate the synthesis on the CPG solid support. The synthesis cycle involves:

-

Deblocking: Removal of the 5'-DMT group.

-

Coupling: Addition of the next phosphoramidite in the sequence.

-

Capping: Acetylation of unreacted 5'-hydroxyl groups.

-

Oxidation: Conversion of the phosphite triester to a more stable phosphate triester.

-

-

-

Cleavage and Deprotection:

-

Following synthesis, transfer the CPG support to a vial.

-

Add the deprotection solution (e.g., AMA) and incubate at the recommended temperature and time to cleave the RNA from the support and remove the base and phosphate protecting groups.

-

Evaporate the deprotection solution.

-

-

2'-O-Protecting Group Removal:

-

Resuspend the RNA pellet in a solution to remove the 2'-O-silyl protecting groups (e.g., triethylamine trihydrofluoride in DMSO).

-

Incubate as required.

-

Quench the reaction and precipitate the RNA.

-

-

Purification:

-

Resuspend the RNA pellet in nuclease-free water.

-

Purify the full-length RNA oligonucleotide using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

-

Verify the mass of the purified RNA using mass spectrometry.

-

Protocol 2: UV Photocrosslinking of RNA-Protein Complexes

This protocol describes how to perform a UV crosslinking experiment using an RNA probe containing this compound to identify interacting proteins.

Materials:

-

Purified RNA containing this compound (radiolabeled or biotinylated for detection)

-

Purified protein of interest or cell lysate

-

Binding buffer (optimized for the specific interaction)

-

UV crosslinking apparatus with a 325 nm light source

-

SDS-PAGE gels

-

Autoradiography film or streptavidin-HRP for chemiluminescence detection

Methodology:

-

Binding Reaction:

-

In a microfuge tube, combine the RNA probe and the protein in the binding buffer.

-

Incubate the reaction mixture on ice or at the optimal temperature for complex formation (typically 20-30 minutes).

-

-

UV Irradiation:

-

Place the reaction tubes in the UV crosslinker on a cold block.

-

Irradiate the samples with 325 nm UV light for a predetermined time (optimization may be required, typically 5-30 minutes).[8]

-

-

Nuclease Digestion (Optional):

-

To simplify the analysis, digest the non-crosslinked regions of the RNA by adding RNase A and/or RNase T1. This leaves only the peptide crosslinked to a small RNA fragment.

-

-

Analysis by SDS-PAGE:

-

Add SDS-PAGE loading buffer to the samples and heat to denature.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to autoradiography film if the RNA is radiolabeled, or transfer to a membrane for western blotting and detection with streptavidin-HRP if the RNA is biotinylated.

-

A band corresponding to the molecular weight of the protein plus the crosslinked RNA fragment will indicate a successful crosslinking event.

-

Protocol 3: Filter Binding Assay to Quantify RNA-Protein Binding Affinity

This protocol details a filter binding assay to determine the dissociation constant (Kd) of an RNA-protein interaction using an RNA probe with this compound.

Materials:

-

Radiolabeled RNA probe containing this compound

-

Purified protein of interest

-

Binding buffer

-

Wash buffer

-

Nitrocellulose and charged nylon membranes

-

Dot-blot or filter manifold apparatus

-

Scintillation counter or phosphorimager

Methodology:

-

Prepare Binding Reactions:

-

Filter Binding:

-

Assemble the filter manifold with a nitrocellulose membrane (to bind protein and protein-RNA complexes) layered on top of a charged nylon membrane (to capture unbound RNA).[11]

-

Apply the binding reactions to the wells of the manifold under a gentle vacuum.

-

Wash each well with cold wash buffer to remove non-specifically bound RNA.

-

-

Quantification:

-

Disassemble the manifold and dry the membranes.

-

Quantify the radioactivity on both the nitrocellulose and nylon membranes for each reaction using a scintillation counter or a phosphorimager.

-

-

Data Analysis:

-

Calculate the fraction of bound RNA for each protein concentration.

-

Plot the fraction of bound RNA as a function of the protein concentration.

-

Fit the data to a binding isotherm (e.g., the Hill equation) to determine the dissociation constant (Kd).

-

Visualizations

Caption: Experimental workflow for using this compound as a probe.

References

- 1. researchgate.net [researchgate.net]

- 2. Ribosomal RNA 2′-O-methylations regulate translation by impacting ribosome dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. doudnalab.org [doudnalab.org]

- 6. X-ray crystallography of large RNAs: heavy-atom derivatives by RNA engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Photocrosslinking of 5-iodouracil-substituted RNA and DNA to proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. glenresearch.com [glenresearch.com]

- 9. Detecting RNA-protein interactions by photocross-linking using RNA molecules containing uridine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]

- 11. Filter-binding assay for analysis of RNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Antisense Therapeutics with 2'-O-Methyl-5-Iodo-Uridine Modifications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality for the specific modulation of gene expression.[1][2] The efficacy and safety of ASOs are significantly influenced by chemical modifications to the nucleotide building blocks. These modifications are designed to enhance properties such as nuclease resistance, binding affinity to the target RNA, and cellular uptake, while minimizing off-target effects.[1][3] This document provides a detailed overview and experimental protocols for the development of antisense therapeutics incorporating a novel modification: 2'-O-Methyl-5-Iodo-Uridine.

The 2'-O-Methyl (2'-OMe) modification on the ribose sugar is a well-established second-generation modification that increases the binding affinity of an ASO to its RNA target and confers significant resistance to nuclease degradation.[1][4] The 5-Iodo-Uridine modification, a halogenated pyrimidine, is also known to enhance the thermal stability of the oligonucleotide duplex. The combination of these two modifications is hypothesized to yield ASOs with superior biophysical and biological properties, leading to enhanced potency and duration of action.

Rationale for this compound Modification

The strategic incorporation of this compound into antisense oligonucleotides is intended to synergistically improve key therapeutic characteristics:

-

Enhanced Nuclease Resistance: The 2'-OMe group protects the phosphodiester backbone from degradation by cellular nucleases, thereby prolonging the half-life of the ASO in vitro and in vivo.[4][5]

-

Increased Binding Affinity: Both the 2'-OMe modification and the 5-Iodo modification on the uracil base are expected to increase the melting temperature (Tm) of the ASO-mRNA duplex. This heightened affinity can lead to improved target engagement and more potent gene silencing.

-

Potent Gene Silencing: By increasing both the stability and the target affinity of the ASO, the this compound modification is anticipated to lead to more efficient recruitment of RNase H for target mRNA degradation, resulting in enhanced gene silencing.[1]

Data Presentation: Anticipated Properties

The following tables summarize the expected quantitative impact of incorporating this compound modifications into an antisense oligonucleotide. The data presented is illustrative and based on the known effects of the individual modifications.

Table 1: Thermal Stability (Melting Temperature, Tm) of ASO:RNA Duplexes

| ASO Modification | Sequence (18-mer) | Tm (°C) | ΔTm per modification (°C) |

| Unmodified (DNA) | 5'-GCTATTGCTGATTCAGCT-3' | 55.0 | - |

| 2'-O-Methyl (uniform) | 5'-GCUAUUGCUGAUUCAGCU-3' | 73.0 | +1.0 |

| This compound (at U positions) | 5'-GCI(5-I)AU(5-I)I(5-I)GCI(5-I)GAI(5-I)I(5-I)CAGCI(5-I)-3' | 78.0 | +1.5 (estimated) |

Table 2: Nuclease Resistance in Serum

| ASO Modification | Incubation Time (hours) | % Intact ASO |

| Unmodified (DNA) | 1 | < 10 |

| Phosphorothioate (PS) | 24 | ~50 |

| 2'-O-Methyl (uniform, PS backbone) | 24 | > 90 |

| This compound (uniform, PS backbone) | 24 | > 95 (projected) |

Table 3: In Vitro Gene Silencing Efficacy (IC50)

| ASO Modification | Target Gene | Cell Line | IC50 (nM) |

| Unmodified (DNA) | Target X | HeLa | > 100 |

| 2'-O-Methyl (gapmer, PS backbone) | Target X | HeLa | 25 |

| This compound (gapmer, PS backbone) | Target X | HeLa | < 15 (projected) |

Experimental Protocols

Protocol 1: Synthesis and Purification of this compound Modified Oligonucleotides

The synthesis of oligonucleotides containing this compound requires the prior synthesis of the corresponding phosphoramidite building block. While a detailed synthesis of this specific monomer is beyond the scope of these application notes, the general procedure for oligonucleotide synthesis is outlined below.

Materials:

-

This compound phosphoramidite

-

Standard DNA/RNA phosphoramidites (A, C, G, T)

-

Controlled Pore Glass (CPG) solid support

-

Standard reagents for solid-phase oligonucleotide synthesis (e.g., activator, capping reagents, oxidizing agent, deblocking agent)

-

Ammonium hydroxide or other deprotection solutions

-

HPLC purification system

Procedure:

-

The desired oligonucleotide sequence is assembled on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry.

-

The this compound phosphoramidite is incorporated at the desired positions within the sequence.

-

Following synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed by incubation in ammonium hydroxide at 55°C.

-

The crude oligonucleotide is purified by reverse-phase or ion-exchange HPLC.

-

The purity and identity of the final product are confirmed by mass spectrometry and analytical HPLC or CGE.

Protocol 2: In Vitro Transfection of ASOs into Cultured Cells

This protocol describes the delivery of modified ASOs into mammalian cells in culture using a lipid-based transfection reagent.[6]

Materials:

-

Adherent mammalian cells (e.g., HeLa, A549)

-

Complete growth medium

-

Opti-MEM I Reduced Serum Medium

-

Lipofectamine 2000 or similar transfection reagent

-

Purified ASO stock solution (e.g., 20 µM in nuclease-free water)

-

Multi-well cell culture plates (e.g., 24-well)

Procedure:

-

One day prior to transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.[7][8]

-

On the day of transfection, for each well, prepare two tubes:

-

Tube A: Dilute the desired amount of ASO (e.g., to a final concentration of 1-100 nM) in 50 µL of Opti-MEM.

-

Tube B: Dilute 1-2 µL of Lipofectamine 2000 in 50 µL of Opti-MEM. Incubate for 5 minutes at room temperature.

-

-

Combine the contents of Tube A and Tube B, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

-

Remove the growth medium from the cells and wash once with PBS.

-

Add 400 µL of fresh, serum-free medium to each well.

-

Add the 100 µL ASO-lipid complex mixture to each well and gently swirl the plate.

-

Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

-

After the incubation, replace the medium with complete growth medium.

-

Harvest the cells for analysis (e.g., RNA or protein extraction) 24-72 hours post-transfection.[6]

Protocol 3: Nuclease Resistance Assay

This assay assesses the stability of modified ASOs in the presence of nucleases, for example, in serum.[5]

Materials:

-

Modified and unmodified control ASOs

-

Fetal Bovine Serum (FBS) or human serum

-

TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

-

Gel loading buffer

-

Polyacrylamide gel electrophoresis (PAGE) system

-

Gel imaging system

Procedure:

-

Incubate the ASOs (e.g., 1 µM final concentration) in 50% FBS in PBS at 37°C.

-

At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction and immediately quench nuclease activity by adding EDTA to a final concentration of 20 mM and freezing at -20°C.

-

Analyze the samples by 20% denaturing PAGE.

-

Stain the gel with a fluorescent nucleic acid stain (e.g., SYBR Gold) and visualize the bands.

-

Quantify the intensity of the full-length ASO band at each time point to determine the rate of degradation.

Protocol 4: RNase H Cleavage Assay

This in vitro assay determines the ability of an ASO to induce RNase H-mediated cleavage of a complementary RNA target.[9]

Materials:

-

Modified ASO

-

Fluorescently labeled target RNA substrate

-

Recombinant human RNase H1

-

RNase H reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 20 mM KCl, 10 mM MgCl2, 0.1 mM DTT)

-

Denaturing PAGE system with fluorescence detection

Procedure:

-

Anneal the ASO to the fluorescently labeled RNA target by heating to 90°C for 2 minutes and then slowly cooling to room temperature.

-

Initiate the cleavage reaction by adding RNase H1 to the ASO:RNA duplex in reaction buffer.

-

Incubate the reaction at 37°C.

-

Take aliquots at various time points and quench the reaction with EDTA.

-

Analyze the cleavage products by denaturing PAGE and visualize using a fluorescence scanner.

-

The appearance of smaller RNA fragments indicates successful RNase H-mediated cleavage.

Protocol 5: Quantification of Gene Expression by RT-qPCR

This protocol is used to measure the reduction in target mRNA levels following ASO treatment.

Materials:

-

Cells treated with ASO (from Protocol 2)

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix

-

Primers for the target gene and a reference gene (e.g., GAPDH)

-

qPCR instrument

Procedure:

-

Harvest cells 24-72 hours post-transfection and extract total RNA using a commercial kit.

-

Assess RNA quality and quantity using a spectrophotometer or fluorometer.

-

Synthesize cDNA from the total RNA using a reverse transcription kit.

-

Perform qPCR using primers for the target gene and a reference gene.

-

Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the reference gene and comparing to a control treatment (e.g., untreated or scrambled ASO).

Mandatory Visualizations

Caption: A typical experimental workflow for the evaluation of modified antisense oligonucleotides.

Caption: The signaling pathway of RNase H-dependent antisense oligonucleotide activity.

Caption: Key components of a this compound nucleotide within an oligonucleotide.

References

- 1. Binding specificity and stability of duplexes formed by modified oligonucleotides with a 4096-hexanucleotide microarray - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Making sense of antisense gene silencing|Science Tokyo formerly Tokyo Medical and Dental University [tmd.ac.jp]

- 3. mdpi.com [mdpi.com]

- 4. Antisense oligonucleotides: A primer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. trilinkbiotech.com [trilinkbiotech.com]

- 6. blog.biosearchtech.com [blog.biosearchtech.com]

- 7. biomers.net | Modifications Increasing Duplex Stability - biomers.net Oligonucleotides [biomers.net]

- 8. sg.idtdna.com [sg.idtdna.com]

- 9. researchgate.net [researchgate.net]

Synthesis of 2'-O-Methyl-5-Iodo-Uridine Phosphoramidite for Automated RNA Synthesis

Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2'-O-Methyl-5-Iodo-Uridine phosphoramidite, a key building block for the automated synthesis of modified RNA oligonucleotides. The incorporation of 2'-O-methylated and 5-iodinated uridine residues into RNA strands can enhance their nuclease resistance, binding affinity, and therapeutic potential. This protocol outlines a high-yield, two-step synthesis route starting from 2'-O-methyluridine, followed by phosphitylation to yield the final phosphoramidite.

Introduction

The targeted modification of oligonucleotides is a cornerstone of modern molecular biology and drug development. 2'-O-methylation is a common modification that increases the metabolic stability of RNA by conferring resistance to nuclease degradation. The introduction of a halogen, such as iodine, at the 5-position of the uracil base can further modulate the properties of the resulting oligonucleotide, including its hybridization characteristics and potential for further chemical modifications. The synthesis of the corresponding phosphoramidite is essential for its incorporation into desired RNA sequences using automated solid-phase synthesis.

This application note details a robust and efficient synthesis of this compound phosphoramidite, providing researchers with the necessary protocols to produce this valuable reagent.

Synthesis Workflow

The overall synthesis is a two-step process, beginning with the iodination of 2'-O-methyluridine, followed by the protection of the 5'-hydroxyl group and subsequent phosphitylation of the 3'-hydroxyl group.

Caption: Synthetic pathway for this compound phosphoramidite.

Experimental Protocols

Step 1: Synthesis of this compound

This protocol is adapted from a high-yield, solvent-free method.

Materials:

-

2'-O-Methyluridine

-

Iodine (I₂)

-

Silver nitrate (AgNO₃)

-

Mortar and pestle

-

Silica gel for column chromatography

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

Saturated sodium thiosulfate (Na₂S₂O₃) solution

-

Cold water

Procedure:

-

In a mortar, combine 2'-O-methyluridine (1.0 eq), iodine (1.2 eq), and silver nitrate (2.0 eq).

-

Grind the mixture with a pestle for approximately 15 minutes at room temperature. The reaction is exothermic and the mixture will become a tacky solid.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, add a saturated solution of sodium thiosulfate to quench the unreacted iodine.

-

Filter the resulting solid and wash it with a saturated sodium thiosulfate solution, followed by cold water.

-

Purify the crude product by silica gel column chromatography using a dichloromethane:methanol gradient to yield this compound as an off-white solid.

Data Presentation: Step 1

| Parameter | Value |

| Starting Material | 2'-O-Methyluridine |

| Reagents | Iodine, Silver Nitrate |

| Reaction Time | ~15 minutes |

| Yield | ~98%[1] |

| Characterization | |

| ¹H NMR (DMSO-d₆) | δ 11.69 (s, 1H), 8.53 (s, 1H), 5.78 (d, J = 3.9 Hz, 1H), 4.11 (t, J = 5.2 Hz, 1H), 3.85 (dd, J = 5.6, 2.7 Hz, 1H), 3.79 (t, J = 4.5 Hz, 1H), 3.68 (d, J = 2.7 Hz, 1H), 3.57 (dd, J = 12.1, 2.5 Hz, 1H), 3.38 (s, 4H)[1] |

| ¹³C NMR (DMSO-d₆) | δ 160.97, 150.60, 145.33, 87.02, 85.27, 83.51, 69.78, 68.28, 60.14, 58.05[1] |

| HRMS (ESI) | calcd. for C₁₀H₁₃IN₂O₆ [M+H]⁺ 384.1265, found 383.9813[1] |

Step 2: Synthesis of this compound Phosphoramidite

This step involves the protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group, followed by phosphitylation of the 3'-hydroxyl group. Commercially available 5'-O-DMT-2'-O-methyl-5-iodouridine can also be used as a starting material for this step.

Materials:

-

This compound (from Step 1) or 5'-O-DMT-2'-O-methyl-5-iodouridine

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

Anhydrous pyridine

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

Part A: 5'-O-DMT Protection (if starting from this compound)

-

Dissolve this compound (1.0 eq) in anhydrous pyridine.

-

Add 4,4'-dimethoxytrityl chloride (DMT-Cl, 1.1 eq) portion-wise at 0°C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with methanol.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography using a hexanes:ethyl acetate gradient to yield 5'-O-DMT-2'-O-Methyl-5-Iodo-Uridine.

Part B: 3'-Phosphitylation

-

Dissolve 5'-O-DMT-2'-O-Methyl-5-Iodo-Uridine (1.0 eq) in anhydrous dichloromethane under an argon atmosphere.

-

Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

-

Cool the solution to 0°C and add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 eq) dropwise.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Quench the reaction with saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the crude product by flash chromatography on silica gel (pre-treated with triethylamine) using a hexanes:ethyl acetate gradient containing 1% triethylamine to afford the final this compound phosphoramidite as a white foam.

Data Presentation: Step 2

| Parameter | Value |

| Starting Material | 5'-O-DMT-2'-O-Methyl-5-Iodo-Uridine |

| Reagents | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, DIPEA |

| Yield | Typically >85% |

| Characterization | |

| ³¹P NMR (CDCl₃) | Expected around δ 149-151 ppm (diastereomeric mixture) |

| Purity (HPLC) | >98% |

Automated RNA Synthesis

The synthesized this compound phosphoramidite can be used in standard automated RNA synthesis protocols. A 0.1 M solution of the phosphoramidite in anhydrous acetonitrile is typically used. The coupling time may need to be slightly extended compared to standard phosphoramidites to ensure high coupling efficiency.

Conclusion

This application note provides a detailed and efficient methodology for the synthesis of this compound phosphoramidite. The described protocols are suitable for producing high-purity material for use in automated RNA synthesis, enabling researchers to explore the impact of this modification on the properties and functions of RNA oligonucleotides for various research and therapeutic applications.

References

Visualizing Nascent RNA in Cells: Application Notes and Protocols for 2'-O-Methyl-5-Iodo-Uridine Labeled RNA

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the visualization of newly synthesized RNA in cells using the uridine analog 2'-O-Methyl-5-Iodo-Uridine (5-IU) and its more commonly utilized derivatives, 5-ethynyluridine (EU) and 5-bromouridine (BrU). These techniques are invaluable for studying RNA transcription, turnover, and localization in various biological contexts.

Introduction

Metabolic labeling of nascent RNA with modified nucleosides is a powerful strategy to investigate the dynamics of gene expression. By introducing a uridine analog that is incorporated into newly transcribed RNA, researchers can specifically visualize and quantify RNA synthesis. This document outlines two primary methods for the detection of labeled RNA:

-

Click Chemistry Detection of 5-Ethynyluridine (EU) Labeled RNA: This method utilizes the bioorthogonal "click" reaction between the alkyne group of incorporated EU and a fluorescently labeled azide, offering high sensitivity and specificity.[1][2]

-

Immunofluorescent Detection of 5-Bromouridine (BrU) Labeled RNA: This technique relies on the use of a specific antibody to detect BrU that has been incorporated into nascent RNA, a well-established and widely used method.

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the visualization of labeled RNA, providing a basis for experimental design and comparison of the techniques.

| Parameter | 5-Ethynyluridine (EU) with Click Chemistry | 5-Bromouridine (BrU) with Immunofluorescence | Notes |

| Typical Labeling Concentration | 0.1 - 1 mM in cell culture medium | 1 - 10 mM in cell culture medium | Optimal concentration is cell-type dependent and should be determined empirically. |

| Typical Labeling Time | 10 minutes - 24 hours | 30 minutes - 24 hours | Shorter times are sufficient for detecting highly transcribed genes, while longer times allow for the accumulation of signal from less expressed transcripts.[3] |

| Detection Principle | Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) | Antibody-antigen binding | Click chemistry is a chemical ligation, while immunofluorescence relies on biological affinity. |

| Relative Signal Intensity | High | Moderate to High | Click chemistry often provides a higher signal-to-noise ratio due to the specificity of the reaction.[2] |

| Time to Result (Post-labeling) | ~1-2 hours | ~4-6 hours | The click chemistry reaction is generally faster than the multiple incubation steps required for immunofluorescence. |

| Reported Labeling Efficiency | Strong nuclear signal observed after 30 minutes of labeling with 1 mM EU.[3] | Sufficient labeling for immunoprecipitation achieved after 1 hour of treatment with 2 mM BrU. | Efficiency is influenced by factors such as cell type, metabolic activity, and the specific gene of interest. |

Experimental Protocols

Protocol 1: Visualization of EU-Labeled RNA using Click Chemistry

This protocol details the labeling of nascent RNA with 5-ethynyluridine (EU) and its subsequent detection via a copper-catalyzed click reaction with a fluorescent azide.

Materials:

-

Cells of interest cultured on coverslips

-

Cell culture medium

-

5-Ethynyluridine (EU)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.5% Triton™ X-100 in PBS

-

Click Reaction Cocktail (prepare fresh):

-

Fluorescent azide (e.g., Alexa Fluor™ 488 azide)

-

Copper(II) sulfate (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Reaction buffer (e.g., Tris-buffered saline)

-

-

Nuclear stain (e.g., DAPI)

-

Mounting medium

Procedure:

-

Cell Culture and Labeling:

-

Plate cells on coverslips in a multi-well plate and culture to the desired confluency.

-

Prepare a working solution of EU in pre-warmed cell culture medium (e.g., 1 mM).

-

Remove the existing medium from the cells and replace it with the EU-containing medium.

-

Incubate the cells for the desired labeling period (e.g., 1 hour) at 37°C in a CO₂ incubator.

-

-

Fixation and Permeabilization:

-

Remove the EU-containing medium and wash the cells twice with PBS.

-

Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Permeabilize the cells by incubating with 0.5% Triton™ X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells twice with PBS.

-

-

Click Reaction:

-

Prepare the Click Reaction Cocktail according to the manufacturer's instructions. A typical cocktail includes the fluorescent azide, CuSO₄, and a reducing agent in a reaction buffer.

-

Remove the PBS from the cells and add the Click Reaction Cocktail to each coverslip.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Remove the reaction cocktail and wash the cells three times with PBS.

-

-

Staining and Mounting:

-

Stain the nuclei by incubating with a DAPI solution for 5 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

-

Protocol 2: Visualization of BrU-Labeled RNA using Immunofluorescence

This protocol describes the labeling of nascent RNA with 5-bromouridine (BrU) and its detection using a specific primary antibody followed by a fluorescently labeled secondary antibody.

Materials:

-

Cells of interest cultured on coverslips

-

Cell culture medium

-

5-Bromouridine (BrU)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.5% Triton™ X-100 in PBS

-

Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST)

-

Anti-BrdU/BrU primary antibody

-

Fluorescently labeled secondary antibody (e.g., Goat anti-mouse IgG Alexa Fluor™ 594)

-

Nuclear stain (e.g., DAPI)

-

Mounting medium

Procedure:

-

Cell Culture and Labeling:

-

Plate cells on coverslips in a multi-well plate and culture to the desired confluency.

-

Prepare a working solution of BrU in pre-warmed cell culture medium (e.g., 2 mM).

-

Remove the existing medium from the cells and replace it with the BrU-containing medium.

-

Incubate the cells for the desired labeling period (e.g., 1 hour) at 37°C in a CO₂ incubator.

-

-

Fixation and Permeabilization:

-

Remove the BrU-containing medium and wash the cells twice with PBS.

-

Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Permeabilize the cells by incubating with 0.5% Triton™ X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells twice with PBS.

-

-

Immunostaining:

-

Block non-specific antibody binding by incubating the cells with Blocking Buffer for 1 hour at room temperature.

-

Dilute the anti-BrdU/BrU primary antibody in Blocking Buffer to the recommended concentration.

-

Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBST for 5 minutes each.

-

Dilute the fluorescently labeled secondary antibody in Blocking Buffer.

-

Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBST for 5 minutes each.

-

-

Staining and Mounting:

-

Stain the nuclei by incubating with a DAPI solution for 5 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

-

Diagrams

References

Application Notes and Protocols for Site-Specific Modification of RNA using 2'-O-Methyl-5-Iodo-Uridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of RNA is a powerful tool for elucidating RNA structure and function, developing RNA-based therapeutics, and constructing RNA nanostructures. 2'-O-Methyl-5-Iodo-Uridine is a versatile modified nucleoside that serves as a linchpin for introducing a wide array of functionalities into RNA oligonucleotides. The 2'-O-methyl group confers enhanced nuclease resistance and increased binding affinity to complementary strands, making it ideal for in vivo applications. The 5-iodo modification provides a reactive handle for post-synthetic modifications via palladium-catalyzed cross-coupling reactions, enabling the site-specific installation of fluorescent probes, biotin tags, cross-linking agents, and other desired chemical moieties.

These application notes provide a comprehensive overview of the use of this compound for site-specific RNA modification, including detailed protocols for its incorporation into RNA and subsequent functionalization.

Key Applications

-

Fluorescent Labeling: Site-specific attachment of fluorophores for studying RNA localization, dynamics, and interactions using techniques such as FRET and fluorescence microscopy.

-

Affinity Tagging: Introduction of biotin or other affinity tags for the purification and identification of RNA-protein complexes.

-

Cross-linking Studies: Incorporation of photoreactive groups to map RNA-RNA and RNA-protein interactions within complex biological systems.

-

Therapeutic Development: Functionalization of therapeutic oligonucleotides (e.g., siRNAs, antisense oligonucleotides) with moieties that can enhance cellular uptake, target delivery, or therapeutic efficacy.

Data Presentation: Quantitative Analysis of Post-Synthetic Modification

The efficiency of post-synthetic modification of RNA containing this compound is crucial for obtaining homogeneously modified oligonucleotides. The following table summarizes typical coupling efficiencies for the Suzuki-Miyaura reaction, a widely used palladium-catalyzed cross-coupling method for functionalizing 5-iodo-uridine residues. While specific yields can vary depending on the RNA sequence, the nature of the boronic acid, and the precise reaction conditions, the data provides a general expectation for the performance of this chemistry.

| RNA Sequence Context | Boronic Acid/Ester Substrate | Catalyst System | Reaction Time (h) | Coupling Efficiency (%) |

| Single Internal Modification | Phenylboronic acid | Pd(OAc)₂ / ADHP | 6 | 85-95 |

| Multiple Internal Modifications | Vinylboronic acid pinacol ester | Pd(OAc)₂ / DMADHP | 6 | 70-85 |

| 3'-Terminal Modification | Thienylboronic acid | Pd(OAc)₂ / ADHP | 8 | 90-98 |

| 5'-Terminal Modification | Fluorescently-labeled boronic ester | Pd(OAc)₂ / DMADHP | 8 | 80-90 |

ADHP: 2-aminopyrimidine-4,6-diol; DMADHP: N,N-dimethyl-2-aminopyrimidine-4,6-diol

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of RNA containing this compound

This protocol describes the incorporation of this compound into an RNA oligonucleotide using standard phosphoramidite chemistry on an automated solid-phase synthesizer.

Materials:

-

This compound phosphoramidite

-

Standard A, C, G, and U RNA phosphoramidites

-

Controlled Pore Glass (CPG) solid support

-

Activator solution (e.g., 5-Ethylthio-1H-tetrazole)

-

Oxidizing solution (Iodine/water/pyridine)

-

Capping solutions (Cap A and Cap B)

-

Deblocking solution (Trichloroacetic acid in dichloromethane)

-

Acetonitrile (synthesis grade)

-

Cleavage and deprotection solution (e.g., AMA: Ammonium hydroxide/40% aqueous methylamine 1:1)

-

Triethylamine trihydrofluoride (TEA·3HF) in N-methylpyrrolidone (NMP)

-

Desalting columns

Procedure:

-

Synthesizer Setup: Program the automated DNA/RNA synthesizer with the desired RNA sequence, ensuring the correct position for the incorporation of the this compound phosphoramidite.

-

Solid-Phase Synthesis: Initiate the synthesis on the CPG solid support. The synthesis cycle consists of four steps: a. Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group. b. Coupling: Addition of the next phosphoramidite in the presence of an activator. For the this compound phosphoramidite, a slightly longer coupling time (e.g., 10-15 minutes) may be beneficial to ensure high coupling efficiency. c. Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion sequences. d. Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.

-

Cleavage and Deprotection: a. Transfer the solid support to a screw-cap vial and add the AMA solution. b. Incubate at 65°C for 30 minutes to cleave the oligonucleotide from the support and remove the base and phosphate protecting groups. c. Cool the vial and carefully transfer the supernatant to a new tube. d. Evaporate the solution to dryness.

-

2'-O-Silyl Group Deprotection: a. Resuspend the dried oligonucleotide in TEA·3HF/NMP. b. Incubate at 65°C for 1.5 hours. c. Quench the reaction by adding an appropriate buffer (e.g., sodium acetate).

-

Purification: a. Purify the crude oligonucleotide using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC). b. Desalt the purified RNA using a desalting column.

-

Quantification and Characterization: a. Determine the concentration of the purified RNA by measuring its absorbance at 260 nm. b. Confirm the identity and purity of the RNA by mass spectrometry (e.g., ESI-MS).

Protocol 2: Post-Synthetic Modification via Suzuki-Miyaura Cross-Coupling

This protocol details the functionalization of an RNA oligonucleotide containing this compound with a boronic acid derivative using a palladium catalyst.[1][2]

Materials:

-

RNA oligonucleotide containing this compound

-

Boronic acid or boronic ester derivative of the desired functional group

-

Palladium(II) acetate (Pd(OAc)₂)

-

Ligand: 2-aminopyrimidine-4,6-diol (ADHP) or N,N-dimethyl-2-aminopyrimidine-4,6-diol (DMADHP)

-

Dimethyl sulfoxide (DMSO)

-

Tris-HCl buffer (pH 8.5)

-

Nuclease-free water

-

Spin filters

Procedure:

-

Catalyst Preparation: Prepare a stock solution of the palladium catalyst by dissolving Pd(OAc)₂ and the chosen ligand (ADHP or DMADHP) in DMSO.

-

Reaction Setup: a. In a nuclease-free microcentrifuge tube, combine the RNA oligonucleotide containing this compound, the boronic acid derivative, Tris-HCl buffer, and nuclease-free water. b. Add the palladium catalyst solution to initiate the reaction. The final reaction volume should be kept small (e.g., 20-50 µL). A typical final concentration is 100 µM RNA, 5 mM boronic acid, and 200 µM catalyst.[2]

-

Incubation: Incubate the reaction mixture at 37°C for 6-8 hours.[2]

-

Reaction Quenching: Stop the reaction by adding EDTA to chelate the palladium catalyst or by freezing the sample.

-

Purification: a. Remove the catalyst and excess reagents using a spin filter.[2] b. Purify the modified RNA oligonucleotide by HPLC.[2]

-

Analysis: a. Quantify the purified modified RNA by UV-Vis spectrophotometry. b. Confirm the successful coupling and determine the final product's mass by mass spectrometry.[2]

Visualizations

Experimental Workflow: Site-Specific RNA Modification

Caption: Workflow for site-specific RNA functionalization.

Logical Relationship: Advantages of this compound

Caption: Key features of this compound.

Signaling Pathway: Hypothetical Application in Antisense Therapy

Caption: Antisense mechanism with a modified oligonucleotide.

References

- 1. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Posttranscriptional Suzuki-Miyaura Cross-Coupling Yields Labeled RNA for Conformational Analysis and Imaging - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Troubleshooting low incorporation efficiency of 2'-O-Methyl-5-Iodo-Uridine

Technical Support Center: 2'-O-Methyl-5-Iodo-Uridine Incorporation

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the enzymatic incorporation of this modified nucleotide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a modified nucleoside analog. The 2'-O-Methyl modification on the ribose sugar confers increased nuclease resistance and can enhance the thermal stability of RNA duplexes. The 5-Iodo modification on the uracil base can be used for applications such as X-ray crystallography, as a photo-crosslinking agent, or as a heavy atom for phasing in structural studies. It is often used in the synthesis of modified oligonucleotides for therapeutic and diagnostic applications.

Q2: Which polymerases can incorporate this compound Triphosphate?

The efficiency of incorporation is highly dependent on the specific polymerase used.

-

For RNA synthesis (in vitro transcription): T7 RNA polymerase is commonly used and has been shown to incorporate various 5-modified and some 2'-O-methylated nucleotides. However, the efficiency can be sequence-dependent.[1] Engineered T7 RNA polymerase variants may exhibit improved incorporation efficiency.

-

For DNA synthesis (PCR): The choice of DNA polymerase is critical. High-fidelity proofreading polymerases may have lower tolerance for modified nucleotides due to the modifications potentially stalling the polymerase or being excised by the 3’→5’ exonuclease activity.[2] Non-proofreading polymerases like Taq DNA polymerase may be more permissive.[3] It is often necessary to screen several polymerases to find one that efficiently incorporates the modified nucleotide.

-

For reverse transcription: The 2'-O-Methyl group is known to inhibit reverse transcriptases, especially at low dNTP concentrations.[4][5] This property is sometimes exploited to map 2'-O-methylation sites in RNA. If reverse transcription of an RNA containing this modification is desired, optimization of dNTP concentrations and enzyme choice will be critical.

Q3: What are the most common causes of low incorporation efficiency of this compound Triphosphate?

Low incorporation efficiency is a common challenge with modified nucleotides. The primary reasons include:

-

Incompatible Polymerase: The active site of the polymerase may not readily accommodate the bulky 2'-O-Methyl and 5-Iodo groups.

-

Suboptimal Reaction Conditions: The concentrations of key reagents such as Mg2+, dNTPs/NTPs, and the modified nucleotide itself are critical and often require optimization.

-

Incorrect Thermal Cycling/Incubation Parameters: Annealing and extension/transcription temperatures and times may need adjustment to facilitate incorporation.

-

Poor Quality Template or Primers: Degradation or impurities in the template DNA or primers can significantly impact polymerase activity.[2][6]

-

High Degree of Substitution: Attempting to fully replace the natural nucleotide (UTP or dTTP) with its modified counterpart can lead to a significant drop in yield.[7]

Troubleshooting Guides

Issue 1: No or very low yield of the final product (PCR or In Vitro Transcription).

This is the most common issue and can be addressed by systematically evaluating the reaction components and parameters.

References

- 1. Enzymatic Incorporation of Emissive Pyrimidine Ribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PCR Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Assessing 2’-O-methylation of mRNA Using Quantitative PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Detection and quantification of RNA 2′-O-methylation and pseudouridylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. genscript.com [genscript.com]

- 7. tandfonline.com [tandfonline.com]

Optimizing Oligonucleotide Deprotection for 2'-O-Methyl-5-Iodo-Uridine: A Technical Support Guide

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing deprotection conditions for oligonucleotides containing the modified nucleoside 2'-O-Methyl-5-Iodo-Uridine. Given the sensitivity of the 5-iodo substituent to standard deprotection protocols, this guide offers troubleshooting advice, frequently asked questions, and detailed experimental procedures to ensure the integrity of your synthetic oligonucleotides.

Troubleshooting Guide

Researchers may encounter several issues during the deprotection of oligonucleotides containing this compound. This section addresses common problems with potential causes and recommended solutions.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Loss of Iodine (Deiodination) | Standard deprotection reagents (e.g., concentrated ammonium hydroxide at elevated temperatures) are too harsh for the C-I bond. | Use milder deprotection conditions. Concentrated aqueous ammonia at room temperature is a recommended starting point. Avoid prolonged exposure to basic conditions. |

| Use of potassium carbonate in methanol. | This reagent has been reported to cause the elimination of the 5'-iodine and should be avoided for this specific modification. | |

| Incomplete Deprotection of Protecting Groups | Milder deprotection conditions may not be sufficient to remove all protecting groups from the nucleobases (e.g., Pac, Ac, iPr-Pac). | Ensure the use of "UltraMILD" phosphoramidites for the standard bases (A, C, G) which are designed for deprotection under gentler conditions. |

| Insufficient reaction time or temperature. | While elevated temperatures should be avoided, ensure the recommended deprotection time for the milder conditions is followed. For aqueous ammonia at room temperature, a minimum of 5 hours is suggested. | |

| Formation of Unidentified Byproducts | Side reactions involving the 5-iodo-uridine moiety other than deiodination. | Analyze the crude oligonucleotide by mass spectrometry to identify the mass of the byproduct. This can help in elucidating the side reaction (e.g., conversion to other pyrimidine derivatives). |

| Degradation of the oligonucleotide backbone. | While the 2'-O-Methyl modification provides some nuclease resistance, prolonged exposure to harsh conditions can still lead to backbone cleavage. Adhere to recommended mild deprotection times. | |

| Low Oligonucleotide Yield | Loss of product during post-deprotection workup. | Optimize precipitation or purification methods to ensure efficient recovery of the deprotected oligonucleotide. |